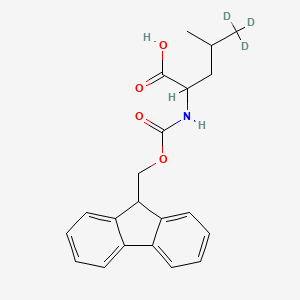

L-Leucine-d3-N-FMOC (methyl-d3)

説明

Significance of Deuterium (B1214612) Labeling in Biomolecular Investigations

Deuterium (²H), a stable isotope of hydrogen, has one proton and one neutron in its nucleus, making it twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). This mass difference is the cornerstone of its utility in scientific research. When hydrogen atoms in a molecule are replaced with deuterium, the resulting deuterated compound can be readily distinguished by mass spectrometry. This labeling is a powerful tool in quantitative proteomics, where it is used to create internal standards for the precise measurement of protein and peptide concentrations in complex biological samples. sigmaaldrich.comlumiprobe.com Deuterated internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because they closely mimic the analyte's behavior during sample preparation and analysis, leading to highly accurate and reliable quantification. scispace.com

In the context of NMR spectroscopy, deuterium labeling is employed to simplify complex spectra of large biomolecules like proteins. By replacing most of the protons with deuterons, which are not detected in ¹H NMR, the spectra become significantly less crowded, allowing for more detailed structural and dynamic studies. nih.govresearchgate.net

Role of N-Fluorenylmethoxycarbonyl (N-FMOC) Protection in Synthetic Methodologies

The N-Fluorenylmethoxycarbonyl (N-FMOC) group is a crucial tool in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a temporary protecting group for the α-amino group of an amino acid. This protection is vital to prevent unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids are linked in the correct sequence. nih.gov

The FMOC group is favored in many synthetic strategies due to its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. nih.gov This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protecting groups on the amino acid side chains or the linkage of the peptide to the solid support resin. researchgate.net The deprotection of the FMOC group releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy to track the progress of the synthesis in real-time. nih.gov The use of FMOC-protected amino acids has become a cornerstone of automated peptide synthesis, enabling the efficient and high-fidelity production of complex peptides for research and therapeutic purposes. silantes.com

Detailed Research Applications and Compound Properties

L-Leucine-d3-N-FMOC (methyl-d3) is specifically designed for incorporation into peptides during SPPS. The deuterium labeling on the methyl groups of the leucine (B10760876) side chain provides a mass signature that can be used for quantification in mass spectrometry-based proteomics. Once the labeled peptide is synthesized, the FMOC group is removed, and the peptide can be used as an internal standard for the accurate measurement of the corresponding unlabeled peptide in biological samples.

| Property | Value | Source |

| Compound Name | L-Leucine-d3-N-FMOC (methyl-d3) | lumiprobe.com |

| Synonyms | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine-5,5,5-D3 | lumiprobe.com |

| Molecular Formula | C₂₁D₃H₂₀NO₄ | isotope.com |

| Molecular Weight | 356.4 g/mol | isotope.com |

| Labeled CAS Number | 538372-74-6 | isotope.comlumiprobe.com |

| Unlabeled CAS Number | 35661-60-0 | isotope.comlumiprobe.com |

| Chemical Purity | ≥98% | isotope.com |

| Isotopic Purity | Typically ≥99 atom % D | - |

| Applications | Biomolecular NMR, Proteomics, Peptide Synthesis | isotope.com |

| Research Application | Description | Relevant Findings |

| Quantitative Proteomics | Use as a building block to synthesize stable isotope-labeled peptides which serve as internal standards for accurate quantification of proteins and peptides by mass spectrometry. | Deuterated amino acids are ideal for creating internal standards in LC-MS due to their similar chemical behavior to the analyte, which corrects for variability in sample processing and analysis. sigmaaldrich.comscispace.com |

| Peptide Synthesis Monitoring | The FMOC group allows for the monitoring of coupling efficiency during solid-phase peptide synthesis through UV absorbance of the cleaved dibenzofulvene byproduct. | The stoichiometric release of dibenzofulvene upon FMOC deprotection provides a direct measure of the peptide concentration on a solid support, enabling quantification of synthesis yield. nih.gov |

| Metabolic Labeling Studies | While the FMOC-protected form is primarily for synthesis, the resulting d3-leucine-containing peptide can be used to study peptide and protein turnover and metabolism. | Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for studying protein dynamics, and deuterated leucine can be incorporated into proteins for this purpose. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Integrity of L Leucine D3 N Fmoc Methyl D3

Advanced Synthetic Routes for Isotopic Incorporation

The synthesis of L-Leucine-d3-N-FMOC (methyl-d3) is a multi-step process that begins with the introduction of deuterium (B1214612) into the L-leucine molecule, followed by the attachment of the FMOC protecting group.

The initial and most critical step is the selective deuteration of the methyl group of L-leucine. This is often achieved through stereospecific synthesis to produce L-leucine-5,5,5-d3. sigmaaldrich.com Various synthetic strategies can be employed, including the use of deuterated precursors in a total synthesis approach or exchange reactions on a pre-existing leucine (B10760876) scaffold. chempep.com One efficient method involves the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate attached to a chiral auxiliary. rsc.org Another approach utilizes a one-pot, two-enzyme catalyzed procedure involving hydrolysis and reductive amination of a 2-keto ester to create the stereogenic center at C-2 with high stereocontrol. rsc.org

Once the deuterated L-leucine (L-Leucine-d3) is synthesized, the N-terminus is protected with an FMOC group. isotope.com This is typically accomplished by reacting L-Leucine-d3 with an FMOC-reagent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium carbonate, in a solvent mixture like acetone (B3395972) and water. The reaction is generally carried out at room temperature. The crude N-FMOC-amino acid can then be purified through crystallization. A common method involves dissolving the crude product in an ethanol/water mixture and allowing it to crystallize at a lower temperature. google.com

Methodologies for Deuterium Enrichment and Purity Assessment

Ensuring high isotopic enrichment and chemical purity is paramount for the utility of L-Leucine-d3-N-FMOC (methyl-d3) as an internal standard in quantitative mass spectrometry-based studies. lumiprobe.comsigmaaldrich.com A combination of analytical techniques is employed to rigorously assess these parameters.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. rsc.org High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of the deuterated species relative to any unlabeled or partially labeled counterparts. rsc.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. nih.govnih.gov For instance, a GC/triple-stage quadrupole mass spectrometric (GC/MS/MS) method has been described for measuring very low levels of enrichment of [5,5,5-2H3]-L-leucine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the position of the deuterium labels. rsc.org While ¹H NMR can show the disappearance of signals corresponding to the deuterated methyl protons, ²H NMR can directly detect the deuterium signal, confirming its presence and location within the molecule.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the final compound. merckmillipore.comsigmaaldrich.com By comparing the retention time of the synthesized compound to a known standard, its purity can be determined. HPLC is also crucial for separating the desired product from any unreacted starting materials or by-products. merckmillipore.com

Characterization of Isotopic Distribution and Positional Specificity

Beyond simply confirming the presence of deuterium, it is crucial to characterize its distribution and ensure it is specifically located at the intended methyl position.

Mass Spectrometry (MS) plays a key role here as well. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can reveal the location of the deuterium atoms. For L-Leucine-d3-N-FMOC (methyl-d3), fragmentation patterns would be analyzed to confirm that the +3 mass shift is localized to the fragment containing the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most definitive technique for determining positional specificity. rsc.org As mentioned, ¹H NMR will show the absence of the proton signal from the deuterated methyl group, while ¹³C NMR will show a characteristic splitting pattern for the carbon atom attached to the deuterium atoms. ²H NMR provides direct evidence of the deuterium's location. Comparing the NMR spectra of the labeled compound with its unlabeled counterpart provides unambiguous confirmation of the isotopic labeling position. chemicalbook.com

Quality Control Strategies for Research-Grade Isotope Standards

The reliability of research data heavily depends on the quality of the standards used. skyline.ms Therefore, stringent quality control (QC) strategies are essential for producing research-grade L-Leucine-d3-N-FMOC (methyl-d3).

A comprehensive QC process involves a multi-faceted approach:

Purity Assessment: The chemical purity is typically determined by HPLC, with specifications often requiring a purity of ≥98% or higher. isotope.comsigmaaldrich.comisotope.com Enantiomeric purity is also a critical parameter, ensuring that the product is predominantly the L-isomer. This can be assessed using chiral chromatography or by derivatization with a chiral reagent followed by HPLC or GC analysis. nih.govmerckmillipore.comnih.gov

Isotopic Enrichment Verification: The isotopic enrichment is quantified using mass spectrometry, with a common specification being 99 atom % D. sigmaaldrich.com

Structural Confirmation: The chemical structure and the position of the isotopic label are confirmed using NMR spectroscopy. rsc.org

Quantification of Impurities: A thorough analysis of potential impurities is conducted. This includes identifying and quantifying related amino acid impurities (e.g., dipeptides, β-alanine derivatives), residual solvents, and water content. nih.govmerckmillipore.commerck-lifescience.com.tw Techniques like GC-MS are used for residual solvent analysis, and Karl Fischer titration for water content. nih.gov

Certificate of Analysis (CoA): A detailed Certificate of Analysis is provided with the product, summarizing the results of all QC tests, including chemical purity, isotopic enrichment, and analytical methods used. isotope.comisotope.com

Table 1: Key Quality Control Parameters for L-Leucine-d3-N-FMOC (methyl-d3)

| Parameter | Analytical Method(s) | Typical Specification |

| Chemical Purity | HPLC | ≥98% isotope.comisotope.com |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥99 atom % D sigmaaldrich.com |

| Enantiomeric Purity | Chiral Chromatography, GC after derivatization | ≥99.8% L-isomer merckmillipore.commerck-lifescience.com.tw |

| Structural Identity | NMR Spectroscopy (¹H, ¹³C, ²H), Mass Spectrometry | Conforms to structure |

| Positional Specificity | NMR Spectroscopy, Tandem MS | Deuterium at methyl position |

| Water Content | Karl Fischer Titration | Specified limit (e.g., <0.5%) |

| Residual Solvents | Gas Chromatography (GC) | Within specified limits |

Applications in Quantitative Proteomics Research

Metabolic Labeling Strategies in Cell and Organismal Systems

Metabolic labeling involves the incorporation of isotopically labeled amino acids into the entire proteome of living cells or organisms. This approach allows for the direct comparison of protein abundance between different states (e.g., treated vs. untreated cells).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.govnih.gov In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium supplemented with a stable isotope-labeled counterpart, such as deuterated leucine (B10760876). nih.gov

L-Leucine-d3-N-FMOC (methyl-d3) serves as a precursor for the synthesis of the "heavy" L-leucine (L-Leucine-d3) used in SILAC media. Once the FMOC protecting group is removed, the resulting L-Leucine-d3 is incorporated into newly synthesized proteins in the "heavy" cell population. After a period of growth to ensure complete labeling, the cell populations are combined, and the proteins are extracted and digested into peptides. nih.gov Mass spectrometry analysis then reveals pairs of peptide signals corresponding to the "light" and "heavy" forms, with the ratio of their intensities directly reflecting the relative abundance of the protein in the two cell populations. The chemical identity of the light and heavy amino acids is the same, ensuring they co-elute during chromatographic separation, but they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms.

The principles of metabolic labeling can be extended from cell culture to whole organisms for in vivo differential proteomics. nih.govaip.org By introducing a diet containing a stable isotope-labeled amino acid, such as L-Leucine-d3, researchers can study protein dynamics in a living system. This approach is particularly valuable for understanding protein expression changes in different tissues or in response to physiological stimuli or disease states. aip.org While technically more challenging than in vitro labeling, in vivo isotopic incorporation provides a more physiologically relevant context for quantitative proteomics studies. The use of deuterated amino acids, including those derived from L-Leucine-d3-N-FMOC (methyl-d3), is a key strategy in these experiments. aip.org

A critical aspect of metabolic labeling experiments is determining the efficiency of isotopic label incorporation and the rate of protein turnover. Incomplete labeling can lead to inaccurate quantification. nih.gov For SILAC, complete incorporation of the heavy amino acid is essential, which is typically achieved after several cell doublings. nih.gov Studies have shown that for cell lines, complete incorporation of deuterated leucine can occur after five doublings. nih.gov

The rate at which the isotopic label is incorporated and subsequently diminishes can be used to measure protein turnover kinetics. nih.gov By monitoring the ratio of heavy to light peptides over time, researchers can calculate the synthesis and degradation rates of individual proteins. This provides a dynamic view of the proteome that is not captured by simple abundance measurements. The use of deuterated amino acids in these studies allows for the investigation of these kinetic parameters in various biological systems. nih.gov

Targeted Proteomics via Isotope Dilution Mass Spectrometry (IDMS)

In contrast to the global analysis provided by metabolic labeling, targeted proteomics focuses on the precise quantification of a predefined set of proteins or peptides. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this type of analysis, offering high accuracy and sensitivity. nih.gov

A cornerstone of IDMS is the use of stable isotope-labeled internal standards. nih.govresearchgate.net These are synthetic peptides that are chemically identical to the target peptide but have a known mass difference due to the incorporation of heavy isotopes. L-Leucine-d3-N-FMOC (methyl-d3) is a crucial reagent for the synthesis of these internal standards. isotope.com During solid-phase peptide synthesis, the protected and labeled amino acid is incorporated at a specific position in the peptide sequence.

The resulting "heavy" peptide is purified and quantified with high precision. A known amount of this standard is then spiked into a biological sample containing the "light" endogenous peptide of interest. Because the labeled and unlabeled peptides have nearly identical physicochemical properties, they behave similarly during sample preparation and mass spectrometry analysis. The ratio of the mass spectrometer signal intensities of the heavy and light peptides allows for the precise calculation of the absolute amount of the endogenous peptide. nih.gov

The use of internal standards derived from reagents like L-Leucine-d3-N-FMOC (methyl-d3) has been instrumental in advancing methods for the absolute quantification of proteins and peptides. nih.govresearchgate.net Techniques such as Absolute QUantification (AQUA) rely on these synthetic, isotopically labeled peptides to determine the exact molar amount of a target protein in a complex mixture. nih.gov This level of precision is critical for applications such as biomarker validation, where accurate concentration measurements are paramount. researchgate.net The development of these methods has transformed proteomics from a largely qualitative or relative discipline to one capable of providing precise, quantitative data comparable to other analytical techniques. creative-proteomics.com

Analysis of Protein Synthesis and Degradation Pathways

Understanding the lifecycle of proteins—their synthesis, folding, and eventual degradation—is fundamental to cell biology. This dynamic process, known as protein turnover, can be investigated using stable isotope tracers.

One of the most powerful methods to measure protein turnover is through metabolic labeling, where a stable isotope-labeled amino acid is introduced into a biological system. This "tracer" is incorporated into newly synthesized proteins, allowing researchers to track their abundance over time. L-Leucine-d3, the core of the compound , is frequently used as such a tracer. researchgate.net

In a typical experiment, known as a pulse-chase study, cells or organisms are first exposed to the labeled amino acid for a period (the "pulse"), during which it is incorporated into new proteins. They are then transferred to media containing the unlabeled version of the amino acid (the "chase"), and the rate at which the labeled proteins disappear is measured. By tracking the ratio of heavy (labeled) to light (unlabeled) peptides over time with mass spectrometry, the synthesis and degradation rates (and thus the half-life) of specific proteins can be calculated. researchgate.net

The N-FMOC component of L-Leucine-d3-N-FMOC (methyl-d3) indicates its primary use in the chemical synthesis of peptides. youtube.com Specifically, it is a building block for creating Absolute QUantitation (AQUA) peptides. nih.govsigmaaldrich.comsigmaaldrich.com These are synthetic, heavy-isotope-labeled versions of native peptides that can be spiked in known quantities into a biological sample to serve as internal standards. sigmaaldrich.com By comparing the mass spectrometry signal of the native peptide to that of the co-eluting AQUA peptide standard, researchers can achieve absolute quantification of the protein's concentration and its rate of turnover.

A study tracking protein turnover in human serum following a pulse of [5,5,5-²H₃]-L-leucine demonstrated the ability to determine the half-lives of various therapeutically relevant proteins. researchgate.net The findings from this type of research provide critical insights into protein dynamics in health and disease.

Table 1: Protein Turnover Rates in Human Serum Determined by D₃-Leucine Tracing This table presents exemplary data on the tracer incorporation and calculated half-lives for several human serum proteins from a pulse-chase study using a [5,5,5-²H₃]-L-leucine tracer. The data illustrates the differential turnover rates of various proteins.

| Protein Target | Peptide Sequence Analyzed | Tracer Incorporation Profile | Calculated Half-Life (Hours) |

| Soluble TNF Receptor Superfamily Member 12A | VSSPGK | Gradual increase over 18h pulse | ~15 |

| Tissue Factor Pathway Inhibitor | LFFLFAETVPR | Rapid increase, plateau after 12h | ~5 |

| Soluble Interleukin 1 Receptor Like 1 | FLLDANYTPAVVR | Steady increase over 18h pulse | ~10 |

| Muscle-Specific Creatine Kinase | VLEDPFSSK | Moderate increase over 18h pulse | ~12 |

Data adapted from a study on protein turnover measurements in human serum. researchgate.net

Identifying the specific proteins being synthesized at a given moment provides a snapshot of a cell's response to its environment. Bioorthogonal tagging is a technique that allows for the selective labeling and subsequent isolation of these newly created proteins. A common method is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govresearchgate.net

In a BONCAT experiment, cells are cultured with a non-canonical amino acid, such as azidohomoalanine (AHA), which is an analog of methionine. Cells mistake AHA for methionine and incorporate it into proteins during active translation. The azide (B81097) group on AHA is "bioorthogonal," meaning it does not react with other molecules in the cell. It does, however, react with a complementary "click chemistry" tag (e.g., an alkyne-bearing biotin (B1667282) tag) that is added later. nih.gov This allows for the specific capture and enrichment of only the proteins that were synthesized during the AHA labeling period.

To achieve quantification alongside this specific identification, BONCAT can be powerfully combined with stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). In this combined approach, cells are pulsed with both the bioorthogonal tag (AHA) and a heavy isotope-labeled amino acid, such as deuterated leucine. researchgate.netcaltech.edu After the newly synthesized proteins are captured via their bioorthogonal tag, mass spectrometry is used to compare the relative abundances of proteins between different experimental conditions based on the heavy/light leucine ratio. This dual-labeling strategy enables researchers to specifically isolate the proteome synthesized within a defined time window and simultaneously quantify changes in its composition, providing a highly detailed view of dynamic cellular processes.

Contributions to Metabolomics and Metabolic Flux Analysis

Elucidation of Amino Acid Metabolism Pathways using Deuterium (B1214612) Tracers

The use of deuterium-labeled compounds such as L-Leucine-d3 is a cornerstone for tracing the metabolic fate of amino acids in vivo and in vitro. ontosight.ai Leucine (B10760876) is an essential branched-chain amino acid (BCAA) with critical roles in protein synthesis and energy metabolism. ontosight.ainih.gov By introducing L-Leucine-d3 into a system, researchers can follow its journey through various metabolic pathways.

The primary catabolic pathway for leucine begins with its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferases (BCAT). researchgate.net The deuterium label from L-Leucine-d3 is retained in this initial step. Subsequently, KIC is oxidatively decarboxylated to form isovaleryl-CoA, which then undergoes a series of enzymatic reactions to ultimately yield acetoacetate (B1235776) and acetyl-CoA, key intermediates that can enter the citric acid cycle for energy production. researchgate.net

Using mass spectrometry, scientists can distinguish the d3-labeled metabolites from the endogenous, unlabeled pool. nih.gov This allows for the unambiguous mapping of the flow of carbon and hydrogen atoms from leucine through its catabolic intermediates, confirming pathway structures and identifying potential alternative or previously unknown metabolic routes. The stable isotope label does not alter the fundamental biological activity of the amino acid, making it an ideal tracer for studying metabolism under physiological conditions. ontosight.ai

Stable Isotope-Resolved Metabolomics (SIRM) Approaches for Complex Biological Mixtures

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that provides a dynamic readout of metabolic activity within cells, tissues, or whole organisms. nih.govnih.gov This approach involves supplying a biological system with a substrate labeled with a stable isotope, such as L-Leucine-d3, and then analyzing the distribution of the isotope label throughout the metabolome. isotope.com SIRM offers a significant advantage over traditional metabolomics, which only provides a static snapshot of metabolite concentrations.

In a typical SIRM experiment using deuterated leucine, cells or animal models are cultured with or administered L-Leucine-d3. longdom.org After a defined period, metabolites are extracted from the biological mixture (e.g., cell lysates, plasma, tissue homogenates). High-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the various isotopologues (molecules that differ only in their isotopic composition) of downstream metabolites. nih.gov

The key benefits of this approach include:

Quantitative Flux Information: It allows for the relative quantification of proteins and the differentiation of specific binding partners from non-specific ones in complex mixtures. longdom.org

Error Reduction: By mixing labeled and unlabeled cell populations before sample processing, experimental errors introduced during fractionation and purification steps can be minimized. longdom.org

Broad Applicability: The technique is readily applicable to various biological systems, including mammalian cell lines, and provides straightforward quantification via mass spectrometry. longdom.org

This methodology has proven invaluable in understanding metabolic reprogramming in various contexts, such as cancer research, where it has been used to uncover adaptations in nutrient utilization. nih.govnih.gov

Kinetic Flux Analysis of Leucine Catabolism and Anabolism

Kinetic flux analysis measures the rates of metabolic reactions, providing critical insights into the regulation and dynamics of metabolic networks. By tracking the incorporation and turnover of stable isotopes from a tracer like L-Leucine-d3 over time, researchers can calculate the flux through specific anabolic (building up) and catabolic (breaking down) pathways. nih.gov

Leucine metabolism is a dynamic balance between its incorporation into protein (anabolism) and its oxidation for energy (catabolism). nih.gov Kinetic studies using labeled leucine tracers have been instrumental in quantifying these processes. For instance, by monitoring the rate of appearance of the d3 label in tissue proteins, one can calculate the fractional synthetic rate (FSR) of muscle protein. nih.gov Simultaneously, by measuring the release of labeled CO2 (if a carbon label were used) or the turnover of labeled intermediates, the rate of leucine oxidation can be determined. nih.gov

A study on severely burned patients utilized a stable isotope-labeled leucine tracer to measure changes in leucine kinetics in response to different nutritional therapies. The research demonstrated that a diet enriched with branched-chain amino acids significantly increased leucine flux and oxidation rates compared to a conventional diet, although it did not significantly alter the rates of whole-body protein synthesis or breakdown. nih.gov This highlights how kinetic analysis can reveal the metabolic consequences of nutritional interventions.

Table 1: Example of Leucine Kinetic Data in Response to Nutritional Intervention This table is a representative example based on findings from studies investigating leucine metabolism.

| Kinetic Parameter | Conventional Diet Group | BCAA-Enriched Diet Group | Significance (p-value) |

|---|---|---|---|

| Leucine Flux (μmol·kg⁻¹·h⁻¹) | 150 ± 10 | 185 ± 12 | <0.01 |

| Leucine Oxidation (μmol·kg⁻¹·h⁻¹) | 25 ± 3 | 45 ± 5 | <0.01 |

| Protein Synthesis Rate (from Leucine) | No Significant Difference | No Significant Difference | >0.05 |

| Protein Breakdown Rate (from Leucine) | No Significant Difference | No Significant Difference | >0.05 |

Assessment of Pathway Perturbations in Experimental Models

A key application of stable isotope tracers like L-Leucine-d3 is the assessment of metabolic pathway perturbations in response to genetic modifications, disease states, or therapeutic interventions. nih.govnih.gov By comparing the metabolic flux map of a control group with that of an experimental group, researchers can pinpoint specific nodes in the metabolic network that are altered.

Metabolomics, in general, provides a snapshot of the metabolic state and its response to external perturbations, making it a powerful tool for diagnostics and understanding disease mechanisms. nih.govnih.gov When combined with stable isotope tracers, it allows for a more profound analysis of how these perturbations affect metabolic flow.

For example, in an experimental model of an inborn error of metabolism affecting the leucine catabolic pathway, using L-Leucine-d3 would reveal an accumulation of the d3-labeled intermediate immediately preceding the deficient enzyme. It would also show a corresponding decrease in all subsequent d3-labeled metabolites. This precise identification of a metabolic bottleneck is crucial for both diagnosing the condition and developing targeted therapies. Similarly, this approach can reveal non-intuitive metabolic shifts, such as the rerouting of metabolites into alternative pathways to compensate for a primary defect. The ability to trace these perturbations provides invaluable insights into cellular adaptation and dysfunction. plos.org

Table 2: Illustrative Example of Pathway Perturbation Analysis This table illustrates how L-Leucine-d3 tracing could identify a metabolic block in a hypothetical experimental model.

| Metabolite (d3-labeled) | Control Model (Relative Abundance) | Experimental Model (Relative Abundance) | Interpretation |

|---|---|---|---|

| L-Leucine-d3 | 100% | 100% | Tracer Input |

| α-Ketoisocaproate-d3 | 85% | 88% | Normal Conversion |

| Isovaleryl-CoA-d3 | 70% | 150% (Accumulation) | Block at IVD Step |

| 3-Methylcrotonyl-CoA-d3 | 60% | 10% (Depletion) | Reduced downstream flux |

Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology

NMR spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic incorporation of isotope-labeled compounds like L-Leucine-d3-N-FMOC (methyl-d3) significantly enhances the capabilities of NMR, allowing for the study of specific molecular motions.

Deuterium (B1214612) NMR for Methyl Group Dynamics and Rotational Tunneling

Deuterium (²H) NMR spectroscopy is exceptionally sensitive to the motional dynamics of molecules. The introduction of a deuterated methyl group (CD₃) in L-leucine provides a direct window into the behavior of this side chain. The fast rotation of the methyl group significantly averages the quadrupolar coupling constant, a key parameter in ²H NMR, making the observed signal highly sensitive to changes in motional regimes. nih.gov

Studies on similar systems with deuterated methyl groups have shown that temperature-dependent ²H NMR can reveal detailed information about methyl group rotation. nih.gov This rotation is not a simple classical motion but can exhibit quantum mechanical effects known as rotational tunneling at very low temperatures. While direct studies on L-Leucine-d3-N-FMOC (methyl-d3) detailing rotational tunneling are not extensively published, the principles derived from analogous molecules are applicable. The temperature at which the transition from quantum tunneling to classical hopping occurs provides insights into the rotational energy barrier, which is influenced by the local steric and electronic environment of the methyl group.

The dynamics of methyl groups are crucial for protein folding, stability, and function. The study of temperature-dependent DEER (Double Electron-Electron Resonance) effects has demonstrated that the rotation of protonated leucine (B10760876) methyl groups in a deuterated background can modulate relaxation, providing a tool to analyze the conformational heterogeneity of biomolecular systems. nih.gov

Solid-State NMR Applications for Intramolecular Motions in Model Compounds

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in a non-crystalline or aggregated state. L-Leucine-d3-N-FMOC (methyl-d3) can serve as a model compound to understand the intramolecular motions within larger, more complex systems like peptides and proteins.

A key ssNMR technique is the measurement of off-resonance rotating frame relaxation (R₁ρ). This method is particularly sensitive to slow motions on the microsecond to millisecond timescale. While a study on FMOC-methionine-d3 serves as a prime example, the principles are directly transferable to FMOC-leucine-d3. nih.gov In such experiments, the relaxation of the deuterium signal is measured under the influence of a spin-locking field. The rate of relaxation provides information about the rates and amplitudes of molecular motions, such as the rotameric interconversions of the amino acid side chain. nih.gov

Elucidating Side Chain Dynamics in Synthetic Peptides and Proteins

By selectively labeling leucine residues, the complexity of the NMR spectrum is significantly reduced, allowing for the unambiguous assignment and analysis of signals from the labeled sites. This is particularly advantageous in large proteins where spectral overlap is a major challenge. The use of selective isotope labeling, including deuteration of methyl groups, has been shown to be a powerful strategy in protein solid-state NMR studies to obtain unambiguous long-range distance restraints, which are crucial for structure determination.

Furthermore, ²H NMR relaxation studies on peptides containing deuterated leucine can provide quantitative information on the timescales and amplitudes of side-chain motion. These dynamics can be correlated with biological function, for instance, by comparing the dynamics of a protein in its free and ligand-bound states.

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules. L-Leucine-d3-N-FMOC (methyl-d3) is extensively used in MS-based applications, primarily as an internal standard for accurate quantification. isotope.comisotope.com

High-Resolution Mass Spectrometry (HRMS) for Isotope Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. In the context of isotope quantification, HRMS is used to accurately measure the abundance of isotopically labeled compounds.

When L-Leucine-d3-N-FMOC (methyl-d3) is used as an internal standard, a known amount is added to a sample at the beginning of the sample preparation process. youtube.com The ratio of the signal intensity of the endogenous (unlabeled) leucine-containing peptide to the signal intensity of the deuterated standard is then used to calculate the precise concentration of the analyte. This ratiometric approach corrects for sample loss during preparation and variations in ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification.

While specific applications detailing the use of L-Leucine-d3-N-FMOC (methyl-d3) for HRMS-based isotope quantification are often proprietary or part of broader studies, the principle remains a cornerstone of quantitative proteomics and metabolomics. The development of methods for the absolute quantitative analysis of amino acids and their modifications by LC-MS highlights the importance of such standards. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules, peptides, and proteins in complex biological matrices. nih.gov The development of robust and sensitive LC-MS/MS methods is crucial for pharmacokinetic studies, biomarker validation, and clinical diagnostics.

L-Leucine-d3-N-FMOC (methyl-d3) is an ideal internal standard for the development and validation of LC-MS/MS methods for quantifying peptides containing leucine. nih.gov Its chemical properties are nearly identical to its unlabeled counterpart, meaning it co-elutes during liquid chromatography. However, its mass is different, allowing it to be distinguished by the mass spectrometer.

Method validation for a bioanalytical LC-MS/MS assay typically involves assessing linearity, accuracy, precision, stability, and matrix effects, often following regulatory guidelines. nih.gov The use of a stable isotope-labeled internal standard like L-Leucine-d3-N-FMOC (methyl-d3) is critical for meeting the stringent requirements for accuracy and precision.

Below is an interactive data table summarizing typical validation parameters for an LC-MS/MS method for peptide quantification, illustrating the performance that can be achieved with the use of an appropriate internal standard.

Table 1: Representative Validation Parameters for a Peptide LC-MS/MS Assay

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% | 1.76% - 11.75% nih.gov |

| Inter-day Precision (%CV) | < 15% | 0.61% - 6.85% nih.gov |

| Intra-day Accuracy (%Bias) | ± 15% | -7.20% - 2.28% nih.gov |

| Inter-day Accuracy (%Bias) | ± 15% | -7.28% - 0.13% nih.gov |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV < 15% | < 10% |

| Freeze-Thaw Stability | %Change < 15% | Stable for 3 cycles |

| Short-Term Stability (Bench-top) | %Change < 15% | Stable for 8 hours |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in metabolomics for the identification and quantification of a wide array of small molecule metabolites, including amino acids, organic acids, sugars, and fatty acids. nih.gov The methodology's strength lies in the high chromatographic resolution of the gas chromatograph, which separates volatile and thermally stable compounds, coupled with the mass spectrometer's ability to provide detailed structural information and sensitive detection. For non-volatile metabolites like amino acids, a chemical derivatization step is essential to increase their volatility for GC analysis. metabolomicsworkbench.org Common derivatization procedures include methoximation followed by trimethylsilylation. metabolomicsworkbench.org

In the context of metabolite profiling, stable isotope-labeled compounds such as L-Leucine-d3-N-FMOC (methyl-d3) serve as ideal internal standards. mdpi.com The use of these labeled analogs allows for accurate quantification by correcting for variations during sample preparation and analysis, as they exhibit nearly identical chemical behavior to their endogenous counterparts but are distinguishable by their mass. mdpi.com

The GC-MS process involves injecting the derivatized sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation is achieved based on the compounds' differing affinities for the stationary phase coating the column. As each compound elutes from the column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecules, causing fragmentation into characteristic patterns. nih.gov These fragments are then separated by a mass analyzer—typically a quadrupole or a more advanced time-of-flight (TOF) analyzer—based on their mass-to-charge ratio (m/z). nih.govd-nb.info The resulting mass spectrum serves as a chemical fingerprint for identification, often by comparison to spectral libraries like the NIST library, which contains data for hundreds of thousands of compounds. nih.gov

The following table outlines typical parameters for GC-MS analysis of primary metabolites, demonstrating the technical specifications required for such studies.

| Parameter | Setting | Source |

| GC Column | 5% phenyl-95% dimethylpolysiloxane | mpg.de |

| Transfer Line Temp. | 290 °C | nih.gov |

| Ion Source Temp. | 230 °C (Quadrupole) / 250 °C (TOF) | nih.govmetabolomicsworkbench.org |

| Quadrupole Temp. | 150 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Scan Range | 50–600 Da | nih.gov |

| Scan Rate | ≥ 3-4 spectra/second | nih.gov |

Direct Infusion Mass Spectrometry for Rapid Metabolic Flux Determination

Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) has emerged as a powerful, high-throughput method for metabolic flux analysis. nih.govnih.gov Unlike chromatography-based methods, direct infusion introduces the sample extract directly into the mass spectrometer's ion source, bypassing the time-consuming separation step. nih.gov This makes it an exceptionally rapid technique for profiling complex metabolite mixtures and determining the fate of stable isotopically labeled substrates in biological systems like cultured cells and organoids. nih.govnih.gov

This approach is particularly well-suited for fluxomics, the study of metabolic pathway dynamics. nih.gov By supplying cells or organisms with a substrate labeled with stable isotopes, such as L-leucine containing deuterium, researchers can trace the label as it is incorporated into various downstream metabolites. nih.govlgcstandards.com DI-HRMS can precisely measure the mass shifts in these metabolites, revealing the activity of specific metabolic pathways. nih.gov Studies have successfully used this method to monitor the degradative pathways of amino acids like leucine and valine and to pinpoint metabolic adaptations resulting from genetic alterations in enzymes. nih.govnih.gov

The primary advantage of DI-HRMS is its speed, with analysis times often as short as a few minutes per sample. nih.gov This allows for efficient screening and time-course experiments that would be impractical with slower methods. nih.gov High-resolution mass analyzers are crucial to this technique, as they can distinguish between isotopically labeled and unlabeled metabolites with high mass accuracy. nih.gov While the direct introduction of complex mixtures can lead to ion suppression effects, where the presence of one compound affects the ionization of another, the benefits of speed and high-throughput capacity often make it the preferred method for large-scale metabolic flux screening. nih.gov

Key instrumental parameters for a DI-HRMS experiment are detailed in the table below.

| Parameter | Setting | Source |

| Mass Spectrometer | High-Resolution Mass Spectrometer (HRMS) | nih.gov |

| Mass Resolution | 140,000 | nih.gov |

| Ionization Mode | Positive and Negative | nih.gov |

| Scan Range (m/z) | 70 to 600 | nih.gov |

| Capillary Temperature | 275 °C | nih.gov |

| Max Injection Time | 200 ms | nih.gov |

| Total Run Time | 3 minutes | nih.gov |

Methodological Innovations in Peptide Synthesis and Derivatization

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Protected Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides in a laboratory setting. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com A key element of modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the alpha-amino group of the amino acids being added. altabioscience.comchempep.com This protection strategy, known as the Fmoc/tBu approach, offers significant advantages, including milder reaction conditions compared to older methods. altabioscience.comnih.gov

The Fmoc group is stable under the acidic conditions used to remove side-chain protecting groups but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.govpeptide.com This orthogonality allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without disturbing the side-chain protections or the linkage of the peptide to the resin. peptide.com The process involves swelling the resin, removing the Fmoc group from the resin-bound amino acid, and then coupling the next Fmoc-protected amino acid to the newly exposed amine. uci.edu This cycle is repeated until the desired peptide sequence is assembled. bachem.com

The use of Fmoc-protected amino acids, including isotopically labeled variants like L-Leucine-d3-N-FMOC (methyl-d3), is widespread due to the commercial availability of high-purity building blocks. altabioscience.combiosyn.com High-quality Fmoc amino acids contribute to higher yields, simpler purification processes, and more consistent results. altabioscience.com

Table 1: Key Steps in an Fmoc-SPPS Cycle

| Step | Description | Reagents |

| Deprotection | Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. | 20% Piperidine in DMF |

| Washing | Removal of excess deprotection reagent and the cleaved Fmoc-piperidine adduct. | DMF, Isopropanol (IPA) |

| Coupling | Activation and addition of the next Fmoc-protected amino acid to the growing peptide chain. | Fmoc-amino acid, coupling reagents (e.g., HBTU, TBTU), base (e.g., DIPEA) |

| Washing | Removal of excess reagents and byproducts from the coupling reaction. | DMF |

Strategies for Incorporating Deuterated L-Leucine at Specific Positions in Peptides

The ability to introduce stable isotope-labeled amino acids, such as deuterated L-leucine, at specific locations within a peptide sequence is crucial for a variety of applications, including mass spectrometry-based proteomics and structural studies using NMR. silantes.comjpt.com SPPS provides a direct and precise method for achieving this site-specific incorporation. creative-peptides.com

By using Fmoc-L-Leucine-d3 as a building block during SPPS, researchers can dictate the exact position of the deuterated residue in the final peptide. silantes.com The synthesis follows the standard Fmoc-SPPS protocol, with the deuterated amino acid being introduced at the desired cycle. biosyn.com The physicochemical properties of the deuterated amino acid are nearly identical to its natural counterpart, ensuring that it does not significantly alter the peptide's structure or function. jpt.com

This targeted labeling is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, where peptides containing heavy isotopes serve as internal standards. researchgate.netlongdom.org The mass difference between the labeled and unlabeled peptides allows for accurate quantification of protein expression levels. longdom.org While SPPS is a common method for generating these standards, cell-free expression systems also offer a flexible alternative for producing isotope-labeled peptides. nih.gov

Table 2: Comparison of Peptide Labeling Strategies

| Strategy | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of peptides on a solid support. | Precise control over the position of the isotopic label. creative-peptides.com |

| Metabolic Labeling (e.g., SILAC) | Incorporation of labeled amino acids during protein synthesis in living cells. creative-peptides.com | Labels proteins in vivo, reflecting cellular dynamics. creative-peptides.com |

| Cell-Free Expression Systems | In vitro protein synthesis using purified cellular components. | Allows for the incorporation of labeled amino acids without the complexities of cell culture. nih.gov |

Development of Isotope-Coded Derivatization (ICD) Reagents for Amino Acid Analysis

Isotope-Coded Derivatization (ICD) is a powerful technique for the quantitative analysis of amino acids and other small molecules by mass spectrometry. nih.gov This method involves labeling analytes with reagents that are chemically identical but differ in their isotopic composition. nih.gov The resulting mass shift allows for the precise quantification of the analyte in a sample relative to a known amount of an isotopically labeled internal standard. nih.gov

While Fmoc-Cl is primarily known as a protecting group for SPPS, it also serves as a derivatizing agent for amino acid analysis by HPLC. sigmaaldrich.comresearchgate.net The Fmoc group imparts hydrophobicity, which aids in reversed-phase chromatographic separation, and possesses strong UV absorbance and fluorescence, enabling sensitive detection. altabioscience.comresearchgate.net

The principles of ICD can be applied using Fmoc-based reagents. For instance, a sample containing amino acids could be derivatized with standard Fmoc-Cl, while a set of amino acid standards is derivatized with an isotopically labeled version of the reagent. By mixing the sample and the standard and analyzing the mixture by mass spectrometry, the relative peak intensities of the light and heavy-labeled amino acids allow for accurate quantification. The development of various derivatizing reagents, including those with isotopic labels, has been a significant advancement in quantitative amino acid analysis. nih.govnih.gov

Impact of Fmoc Protection on Peptide Properties relevant to Spectroscopic Analysis

The 9-fluorenylmethoxycarbonyl (Fmoc) group has inherent spectroscopic properties that are highly beneficial for monitoring the progress of solid-phase peptide synthesis. nih.gov The fluorenyl moiety exhibits strong ultraviolet (UV) absorbance, typically with a maximum around 265-300 nm. sigmaaldrich.comresearchgate.net

This characteristic allows for the real-time, quantitative monitoring of the deprotection step in SPPS. springernature.comyoutube.com After the piperidine solution is used to cleave the Fmoc group, the concentration of the resulting dibenzofulvene-piperidine adduct in the solution can be measured by UV spectrophotometry. altabioscience.comluxembourg-bio.com A consistent and expected absorbance reading at each deprotection cycle indicates that the coupling and deprotection reactions are proceeding efficiently. springernature.com This "Fmoc test" is a critical quality control measure in peptide synthesis. springernature.com

Furthermore, the Fmoc group is fluorescent, with an emission peak that can be used for detection. ontosight.ai This fluorescence allows for highly sensitive detection of Fmoc-derivatized amino acids and peptides in HPLC analysis. researchgate.netnih.gov The optical properties of the Fmoc group can be influenced by its environment, such as pH-dependent self-assembly, which can modulate its absorbance and fluorescence characteristics. rsc.org

Table 3: Spectroscopic Properties of the Fmoc Group

| Property | Wavelength/Range | Application |

| UV Absorbance | ~265-300 nm sigmaaldrich.comresearchgate.net | Monitoring Fmoc deprotection in SPPS; springernature.comluxembourg-bio.com Detection in HPLC researchgate.net |

| Fluorescence Emission | ~315 nm (can be modulated) sigmaaldrich.comrsc.org | Sensitive detection of Fmoc-derivatized analytes in HPLC researchgate.netnih.gov |

Mechanistic Studies in Biochemistry and Molecular Biology

Investigation of Enzyme Kinetics and Substrate Specificity using Isotope Effects

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. lifetein.com The stronger C-D bond requires more energy to break, often resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step of an enzymatic reaction. lifetein.com By synthesizing peptides with L-Leucine-d3 at specific positions, researchers can precisely measure KIEs to gain insights into enzyme mechanisms and substrate specificity.

For instance, studies on enzymes that catalyze reactions involving the cleavage of a C-H bond at or near a leucine (B10760876) residue can utilize peptides synthesized with L-Leucine-d3-N-FMOC (methyl-d3). If a significant KIE is observed when the deuterated peptide is used as a substrate compared to its non-deuterated counterpart, it provides strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the catalytic cycle. The magnitude of the KIE can further help in elucidating the geometry of the transition state.

A hypothetical study investigating a protease that recognizes and cleaves a specific peptide sequence containing leucine could employ this strategy. By comparing the cleavage rates of the normal peptide and the one containing L-Leucine-d3, researchers could determine if the conformational changes or enzymatic steps involving the leucine side chain are critical for the reaction's speed. The absence of a significant KIE would suggest that the steps involving the deuterated position are not rate-limiting.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Protease

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| Peptide with L-Leucine | kH | \multirow{2}{*}{Significant KIE suggests C-H bond cleavage is rate-limiting} |

| Peptide with L-Leucine-d3 | kD |

This approach is not limited to proteases. Any enzyme that modifies a leucine-containing substrate, such as methyltransferases or hydroxylases, can be studied using peptides synthesized with L-Leucine-d3-N-FMOC (methyl-d3) to probe their mechanisms with high precision.

Tracing Molecular Fate in Biological Pathways and Networks

The use of stable isotope-labeled compounds as tracers has been a cornerstone of metabolic research for decades. L-Leucine-d3-N-FMOC (methyl-d3) is instrumental in the synthesis of deuterated peptides that can serve as precise tracers to follow the fate of specific molecules within complex biological systems. These labeled peptides can be introduced into cells or organisms, and their journey through various metabolic or signaling pathways can be monitored using mass spectrometry.

One powerful application is in the field of quantitative proteomics. A peptide synthesized with L-Leucine-d3 can be used as an internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in a biological sample. This method, known as isotope dilution mass spectrometry, allows for highly accurate measurements of peptide or protein abundance, which is crucial for understanding changes in protein expression in response to different stimuli or in disease states.

Furthermore, peptides synthesized with L-Leucine-d3-N-FMOC (methyl-d3) can be used to trace the post-translational modifications (PTMs) of a specific protein. For example, a deuterated peptide corresponding to a segment of a protein that is known to be phosphorylated can be introduced into cells. By tracking the appearance of the deuterated and phosphorylated peptide, researchers can study the kinetics and regulation of this specific phosphorylation event. This provides a more dynamic view of cellular signaling networks compared to traditional methods that only measure the steady-state levels of PTMs.

Table 2: Example of a Peptide Tracer Experiment

| Experimental Step | Description | Analytical Technique |

| Synthesis | A peptide of interest is synthesized using L-Leucine-d3-N-FMOC (methyl-d3) to incorporate a deuterium label. | Solid-Phase Peptide Synthesis |

| Introduction | The labeled peptide is introduced into a cell culture or organism. | Cell Transfection/Injection |

| Tracing | The fate of the labeled peptide (e.g., incorporation into a larger protein, degradation, or modification) is monitored over time. | Mass Spectrometry |

| Quantification | The abundance of the labeled peptide and its metabolites is quantified relative to internal standards. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Such studies are vital for understanding the complex interplay of molecules in biological networks and for identifying potential targets for therapeutic intervention.

Unraveling Complex Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and dynamic motions of a peptide are intrinsically linked to its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of biomolecules in solution. The incorporation of deuterium at specific sites within a peptide, which can be achieved using L-Leucine-d3-N-FMOC (methyl-d3), can significantly enhance the power of NMR studies.

Deuterium has a different magnetic moment and a much smaller gyromagnetic ratio compared to hydrogen. This property can be exploited in several ways. For instance, replacing protons with deuterons in a crowded proton NMR spectrum can lead to significant spectral simplification, allowing for the resolution and assignment of remaining proton signals that would otherwise be obscured.

More advanced NMR techniques can directly probe the dynamics at the deuterated site. Deuterium NMR relaxation measurements can provide information about the mobility of the C-D bond vector, revealing details about the flexibility of the leucine side chain on various timescales. This is crucial for understanding how a peptide interacts with its binding partners, as conformational flexibility is often essential for molecular recognition.

A study focusing on a peptide that binds to a specific receptor could utilize a version synthesized with L-Leucine-d3. By comparing the NMR spectra and relaxation data of the free peptide with the receptor-bound peptide, researchers can pinpoint changes in the conformation and dynamics of the leucine residue upon binding. This information can reveal the precise nature of the intramolecular interactions that stabilize the bound conformation and contribute to the binding affinity.

Table 3: NMR Parameters Influenced by Deuteration

| NMR Parameter | Effect of Deuteration | Information Gained |

| Proton (¹H) NMR Spectrum | Simplification of the spectrum due to the absence of signals from deuterated positions. | Easier resonance assignment and structural analysis. |

| Deuterium (²H) NMR Relaxation | Provides direct information on the dynamics of the C-D bond. | Characterization of side-chain flexibility and mobility. |

| Nuclear Overhauser Effect (NOE) | Altered NOE patterns due to the presence of deuterium. | Can be used to refine distance restraints for structure calculation. |

By providing such detailed insights into the structural and dynamic properties of peptides, L-Leucine-d3-N-FMOC (methyl-d3) is an invaluable tool for rational drug design and for a deeper understanding of the fundamental principles of molecular recognition.

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Data Analysis

The era of systems biology has ushered in the integration of multiple "omics" disciplines – genomics, transcriptomics, proteomics, and metabolomics – to provide a holistic view of cellular processes. nih.gov The incorporation of stable isotope tracers like L-Leucine-d3-N-FMOC (methyl-d3) into this multi-omics approach is proving to be a powerful strategy for unraveling the intricate interplay between different biological layers. nih.gov By tracing the metabolic fate of the deuterated leucine (B10760876), researchers can connect changes in the proteome and metabolome to genetic and transcriptional alterations. nih.gov

Recent studies have demonstrated the power of combining stable isotope tracing with multi-omics analysis. For instance, by using deuterated water (D₂O), researchers have been able to measure the turnover rates of individual proteins by isolating peptides and quantifying deuterium (B1214612) enrichment using nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). nih.gov This approach provides a dynamic dimension to proteomic data, offering insights into protein synthesis and degradation rates that are not achievable through static protein abundance measurements alone.

A notable application is in cancer research, where multi-omics analysis has identified L-leucine as a potential prognostic marker for immunotherapy efficacy in non-small cell lung cancer. nih.gov Higher plasma levels of L-leucine were associated with better patient outcomes. nih.gov Integrating metabolomic data with genomic and transcriptomic information has helped to identify key metabolic pathways and gene signatures related to branched-chain amino acid (BCAA) metabolism that influence tumor progression and immune response. nih.gov The use of L-Leucine-d3-N-FMOC (methyl-d3) in such studies can provide a more precise understanding of leucine's flux through these pathways.

Advancements in Instrumentation and Computational Tools for Isotopic Tracing

The utility of L-Leucine-d3-N-FMOC (methyl-d3) and other stable isotope tracers is intrinsically linked to the capabilities of the analytical instrumentation used for their detection and quantification. Continuous advancements in mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), have been pivotal. mdpi.com Modern HRMS instruments offer the high mass accuracy and resolution necessary to reliably detect and quantify isotopically enriched metabolites, even when they are present at low levels. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques employed for these analyses. mdpi.comnih.gov The development of specialized ionization sources and chromatographic methods has enhanced the separation and detection of complex biological mixtures. nih.gov

Alongside hardware advancements, the development of sophisticated computational tools and software is crucial for the analysis of stable isotope tracing data. mdpi.com Programs such as X13CMS, DynaMet, and MetTracer are designed for the global analysis of ¹³C enrichment in metabolites, and many of these tools can be adapted for other isotopes like deuterium. mdpi.com These software packages help to identify isotopologue groups and quantify the incorporation of the stable isotope into various biomolecules, streamlining the data analysis workflow. mdpi.com

Expanding the Scope of Deuterated Amino Acid Applications in Biological Systems

The applications of deuterated amino acids, including derivatives of L-leucine, are continuously expanding across various fields of biological research. nih.govfao.org Initially used to study protein turnover, their utility now extends to investigating enzyme mechanisms, tracking metabolic pathways, and improving signal resolution in nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Key Application Areas:

| Application Area | Description |

| Protein Turnover Studies | Measuring the rates of protein synthesis and degradation in various tissues and in response to different stimuli, such as exercise or disease. nih.govnih.gov |

| Metabolic Flux Analysis | Tracing the flow of metabolites through complex biochemical pathways to understand metabolic reprogramming in diseases like cancer. mdpi.com |

| Enzyme Mechanism Elucidation | Using deuterated substrates to probe the stereochemistry and kinetics of enzymatic reactions. nih.govfao.org |

| NMR Spectroscopy | Selective deuteration of amino acids can simplify complex NMR spectra of proteins, aiding in structure determination and dynamics studies. nih.govrsc.org |

| Drug Development | The "deuterium effect" can alter the pharmacokinetic properties of drugs by slowing their metabolism, potentially leading to improved therapeutic profiles. nih.gov |

The ability to selectively introduce deuterium at specific positions within an amino acid molecule is a significant advantage, offering fine-tuned probes for specific biological questions. nih.gov

Development of Novel L-Leucine-d3-N-FMOC (methyl-d3) Derivatives for Specialized Research Needs

To meet the demands of increasingly specialized research questions, there is a growing interest in the development of novel derivatives of L-Leucine-d3-N-FMOC (methyl-d3). The FMOC (fluorenylmethyloxycarbonyl) protecting group is particularly useful for solid-phase peptide synthesis, allowing for the incorporation of the deuterated leucine into specific positions within a peptide or protein.

Future developments may focus on creating derivatives with additional functionalities. For example, incorporating photo-crosslinkers or affinity tags could enable the identification of protein-protein or protein-metabolite interactions. The synthesis of derivatives with different isotopic labeling patterns could also provide more detailed information about specific metabolic reactions.

The ongoing innovation in the synthesis of stable isotope-labeled compounds, including a wide array of amino acids and their derivatives, is a testament to the critical role they play in advancing scientific discovery. isotope.com As research questions become more complex, the demand for these sophisticated chemical tools is expected to grow.

Q & A

Basic Questions

Q. What is the structural configuration and isotopic labeling pattern of L-Leucine-d3-N-FMOC (methyl-d3)?

- Answer: The compound features a deuterated methyl group (CD₃) on the leucine side chain, with the N-terminus protected by a fluorenylmethyloxycarbonyl (FMOC) group. Its molecular formula is C₂₄H₁₈D₃NO₄ , with a molecular weight of 356.44 g/mol and 99% isotopic enrichment at the methyl-d3 position . The FMOC group enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). For structural verification, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended to confirm deuteration sites and purity.

Q. How is L-Leucine-d3-N-FMOC (methyl-d3) synthesized, and what quality control measures ensure isotopic fidelity?

- Answer: Synthesis typically involves deuterium exchange or incorporation via catalytic deuteration of precursor molecules. For example, methyl-d3 labeling is achieved using deuterated reagents (e.g., D₂O, CD₃I) under controlled conditions to minimize isotopic scrambling. Post-synthesis, liquid chromatography-mass spectrometry (LC-MS) and isotopic ratio analysis are critical to confirm ≥98% deuterium enrichment and rule out isotopic dilution .

Q. What are the primary applications of L-Leucine-d3-N-FMOC (methyl-d3) in biochemical research?

- Answer: The compound is used as a stable isotope-labeled internal standard in quantitative proteomics and metabolomics. Its FMOC group allows efficient incorporation into peptide sequences during SPPS, enabling tracking of peptide synthesis efficiency or degradation in enzymatic assays (e.g., peptidase activity studies) .

Advanced Research Questions

Q. How can researchers optimize the use of L-Leucine-d3-N-FMOC (methyl-d3) in peptide synthesis to minimize deuterium loss during deprotection?

- Answer: Deuterium loss often occurs during acidic FMOC deprotection (e.g., using piperidine). To mitigate this:

- Use milder deprotection conditions (e.g., 20% piperidine in DMF with shorter incubation times).

- Monitor deuteration stability via LC-MS after each synthesis step.

- Consider orthogonal protecting groups (e.g., tert-butyloxycarbonyl, BOC) for sensitive applications .

Q. What analytical challenges arise when resolving L-Leucine-d3-N-FMOC (methyl-d3) from non-deuterated analogs in complex matrices?

- Answer: Co-elution of deuterated and non-deuterated species in chromatography can obscure quantification. Solutions include:

- Employing ultra-high-performance liquid chromatography (UHPLC) with longer columns or smaller particle sizes (e.g., 1.7 µm) to enhance resolution.

- Using tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to target unique fragmentation patterns of deuterated ions .

Q. How does isotopic labeling with L-Leucine-d3-N-FMOC (methyl-d3) improve data accuracy in protein-protein interaction studies?

- Answer: The compound enables metabolic labeling in cell cultures for quantitative pull-down assays. By spiking deuterated peptides into experimental samples, researchers normalize batch-to-batch variability via isotope dilution mass spectrometry (IDMS), improving reproducibility in affinity measurements .

Q. What methodological considerations are critical when using L-Leucine-d3-N-FMOC (methyl-d3) to study enzyme kinetics?

- Answer: Key considerations include:

- Validating that deuteration does not alter enzyme-substrate binding (e.g., via kinetic isotope effect (KIE) assays).

- Using stopped-flow fluorescence or NMR to monitor real-time hydrolysis of FMOC-protected peptides.

- Cross-referencing data with non-deuterated controls to isolate isotopic effects .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in deuterium incorporation levels reported across studies using L-Leucine-d3-N-FMOC (methyl-d3)?

- Answer: Discrepancies often stem from synthesis protocols or analytical sensitivity. To reconcile

- Standardize synthesis conditions (e.g., reaction temperature, deuterium source purity).

- Use interlaboratory calibration with certified reference materials.

- Validate results using orthogonal techniques (e.g., NMR for positional deuteration vs. MS for bulk enrichment) .

Q. What strategies ensure reproducibility in pharmacokinetic studies using deuterated L-Leucine analogs?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。